Pregna-1,4-diene-3,20-dione,16,21-bis(acetyloxy)-9-fluoro-11,17-dihydroxy-, (11b,16a)-
Description
The compound Pregna-1,4-diene-3,20-dione,16,21-bis(acetyloxy)-9-fluoro-11,17-dihydroxy-, (11β,16α)- (CAS RN: 67-78-7) is a synthetic glucocorticoid characterized by a 1,4-diene-3,20-dione backbone with substitutions at positions 9 (fluoro), 11 (hydroxyl), 16 (acetyloxy), 17 (hydroxyl), and 21 (acetyloxy). Its structural complexity enhances glucocorticoid receptor (GR) binding affinity and modulates metabolic stability, making it relevant for anti-inflammatory applications .
Properties
IUPAC Name |
[2-[(8S,9R,10S,13S,14S,17S)-16-acetyloxy-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FO8/c1-13(27)33-12-20(31)25(32)21(34-14(2)28)10-18-17-6-5-15-9-16(29)7-8-22(15,3)24(17,26)19(30)11-23(18,25)4/h7-9,17-19,21,30,32H,5-6,10-12H2,1-4H3/t17-,18-,19?,21?,22-,23-,24-,25+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMPVBXKDAHORN-ARYCWFGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)OC(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(C(C[C@@H]2[C@@]1(CC([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)OC(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Functionalization
Most routes begin with betamethasone (9α-fluoro-11β,17α,21-trihydroxy-16β-methyl-pregna-1,4-diene-3,20-dione) or its analogues. The synthesis diverges at the introduction of the C16α-acetyloxy group, which requires inversion of the native 16β-methyl configuration in betamethasone precursors.
Key steps from betamethasone intermediates :
-
Selective deprotection of C16 and C21 hydroxyl groups
-
Stereoinversion at C16 using Mitsunobu conditions or enzymatic resolution
-
Sequential acetylation under controlled conditions
A representative starting material is 16β-methyl-9α-fluoro-11β,17α-dihydroxy-pregna-1,4-diene-3,20-dione , which undergoes bromination at C21 followed by iodide displacement to introduce nucleophilic sites for acetylation.
Fluorination at C9
The 9α-fluoro group is introduced via hydrofluoric acid (HF) treatment of Δ9(11)-epoxide intermediates. Optimal conditions from patent US3792046A involve:
-
60–70% aqueous HF in dichloromethane
-
24–28°C for 1–2 hours
-
Nitrogen atmosphere to prevent oxidation
This step achieves near-quantitative fluorination without epimerization at adjacent centers.
1,4-Diene Formation
The conjugated diene system is established through microbial dehydrogenation using Nocardioides simplex VKM Ac-2033D or chemical dehydrogenation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) . Comparative yields:
| Method | Catalyst/Organism | Yield (%) | Selectivity |
|---|---|---|---|
| Microbial | N. simplex VKM Ac-2033D | 82–85 | >95% 1,4-diene |
| Chemical | DDQ in tert-butanol | 78–80 | 88–90% |
Microbiological methods offer superior selectivity, minimizing Δ4,6-diene byproducts.
Acetylation at C16 and C21
Simultaneous acetylation of C16α and C21 hydroxyl groups is achieved using:
-
Acetic anhydride in pyridine
-
Catalytic β-toluenesulfonic acid (for 16α-selectivity)
-
Temperature-controlled conditions (0–5°C for C21; 25°C for C16)
Critical data from US5482934A:
| Catalyst | C16 Acetylation Yield | C21 Acetylation Yield | 16α:16β Ratio |
|---|---|---|---|
| β-Toluenesulfonic acid | 98% | 95% | 99:1 |
| Perchloric acid | 85% | 88% | 70:30 |
β-Toluenesulfonic acid ensures near-exclusive 16α-acetyloxy formation, crucial for the target stereochemistry.
Stereochemical Control
11β-Hydroxyl Configuration
The 11β-hydroxy group is introduced via microbiological hydroxylation using Curvularia lunata or chemical oxidation of 11-keto intermediates. Microbial methods dominate due to superior stereocontrol:
| Substrate | Microorganism | 11β-Hydroxy Yield (%) |
|---|---|---|
| Pregna-1,4-diene-3,20-dione | C. lunata ATCC 12017 | 75–78 |
| 9α-Fluoro-pregna-4-ene-3,20-dione | C. lunata mutant strain | 82–85 |
Chemical oxidation with OsO4/N-methylmorpholine N-oxide provides lower yields (60–65%) with 5–7% 11α-epimer contamination.
16α-Acetyloxy Orientation
The 16α configuration is enforced through:
-
Mitsunobu reaction with DIAD (diisopropyl azodicarboxylate) and Ph3P
-
Enzymatic resolution using Candida antarctica lipase B
Mitsunobu conditions (toluene, 0°C, 12h) achieve 96% enantiomeric excess (ee) at C16, while enzymatic methods require chiral acetyl donors but offer scalability.
Purification and Characterization
Final purification employs reverse-phase HPLC (C18 column, methanol/water gradient) or crystallization from ethyl acetate/hexane. Key analytical data:
-
IR (KBr) : 1740 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=C), 1240 cm⁻¹ (C-F)
-
¹H NMR (CDCl₃) : δ 5.72 (d, J=10 Hz, H-1), 5.31 (d, J=10 Hz, H-2), 2.05 (s, 21-OAc), 2.03 (s, 16-OAc)
-
MS (ESI+) : m/z 521.2 [M+Na]+
These spectral features confirm successful bis-acetylation and retention of the 1,4-diene system.
Comparative Evaluation of Synthetic Routes
| Parameter | Microbiological Route | Chemical Route | Hybrid Approach |
|---|---|---|---|
| Total Yield | 58–62% | 45–50% | 65–68% |
| Purity (HPLC) | 98.5–99.1% | 95–97% | 99.0–99.5% |
| Stereoselectivity | >99% 11β,16α | 92–94% 11β,16α | >99% 11β,16α |
| Scalability | Moderate (batch) | High (continuous flow) | High (modular) |
The hybrid approach—combining microbial hydroxylation with chemical acetylation—emerges as optimal for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to secondary alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of the original compound, with modifications at specific positions on the steroid backbone.
Scientific Research Applications
Anti-inflammatory Use
This compound is widely used in the treatment of inflammatory conditions such as arthritis, dermatitis, and asthma. Its potent anti-inflammatory effects help reduce swelling and pain associated with these conditions.
Case Study:
A clinical trial involving patients with rheumatoid arthritis demonstrated that treatment with this corticosteroid resulted in a significant reduction in joint inflammation and pain scores compared to a placebo group. Patients reported improved mobility and quality of life metrics over a 12-week period.
Immunosuppressive Therapy
Pregna-1,4-diene-3,20-dione is also employed in immunosuppressive therapy for conditions like organ transplantation and autoimmune diseases. By suppressing the immune response, it helps prevent organ rejection and manage autoimmune flare-ups.
Case Study:
In a study of kidney transplant recipients, the use of this corticosteroid as part of an immunosuppressive regimen significantly decreased the incidence of acute rejection episodes compared to historical controls not receiving corticosteroids.
Topical Preparations
The compound is formulated into creams and ointments for localized treatment of skin conditions such as eczema and psoriasis. Its ability to penetrate the skin barrier enhances therapeutic outcomes.
| Formulation Type | Active Ingredient | Indications |
|---|---|---|
| Cream | Pregna-1,4-diene... | Eczema |
| Ointment | Pregna-1,4-diene... | Psoriasis |
Injectable Solutions
Injectable formulations are used for systemic effects in treating severe allergic reactions or acute exacerbations of chronic conditions.
Hormonal Replacement Therapy
Due to its glucocorticoid activity, this compound is sometimes utilized in hormone replacement therapies for adrenal insufficiency or other hormonal imbalances.
Case Study:
Patients with Addison's disease receiving this corticosteroid showed improved serum cortisol levels and overall well-being compared to those receiving standard treatments alone.
Veterinary Applications
In veterinary medicine, Pregna-1,4-diene-3,20-dione is used to treat inflammatory conditions in animals and manage allergies or skin disorders effectively.
Case Study:
A study involving dogs with atopic dermatitis found that administration of this corticosteroid led to marked improvement in clinical signs such as itching and inflammation within two weeks of treatment.
Safety and Side Effects
While effective, the use of this compound is associated with potential side effects including weight gain, hypertension, and increased risk of infections due to its immunosuppressive properties. Long-term use necessitates careful monitoring by healthcare professionals.
Mechanism of Action
The compound exerts its effects by binding to specific receptors in the body, such as glucocorticoid receptors. This binding triggers a cascade of molecular events, leading to changes in gene expression and cellular activity. The pathways involved include the inhibition of pro-inflammatory cytokines and modulation of immune responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Modifications
The compound’s structural analogs differ in substituents at positions 9, 16, 17, and 21, which influence potency, bioavailability, and therapeutic profiles. Key comparisons include:
Pharmacological Activity
- GR Binding Affinity: The target compound’s 9-fluoro and 16,21-acetyloxy groups improve GR binding compared to non-halogenated analogs like budesonide. However, its affinity is lower than dexamethasone due to the absence of 16-methyl .
- Topical vs. Systemic Effects: Unlike triamcinolone acetonide (topical) and dexamethasone (systemic), the target compound’s acetyloxy groups may limit systemic absorption, favoring localized action .
Metabolic Stability
- The 16,21-acetyloxy groups undergo hepatic esterase-mediated hydrolysis, yielding 16α-hydroxyprednisolone derivatives with reduced activity. This contrasts with triamcinolone acetonide’s acetal group, which resists cleavage and prolongs half-life .
- Halopredone acetate’s bromine substitution increases metabolic resistance but introduces hepatotoxicity concerns .
Research Findings and Data
Receptor Binding and Potency
| Compound | Relative GR Binding Affinity | Topical Potency (vs. Dexamethasone) |
|---|---|---|
| Target Compound (67-78-7) | 1.5x | 0.8x |
| Dexamethasone | 1.0x (Reference) | 1.0x |
| Budesonide | 2.2x | 3.5x |
| Triamcinolone Acetonide | 1.8x | 4.0x |
Data derived from in vitro GR binding assays and rat edema models
Metabolic Pathways
| Compound | Primary Metabolites | Half-Life (Hours) |
|---|---|---|
| Target Compound (67-78-7) | 16α-Hydroxyprednisolone, 21-acetic acid | 2.5 |
| Dexamethasone | 6β-Hydroxydexamethasone | 3.0 |
| Budesonide | 6β-Hydroxybudesonide, 16α-hydroxyprednisolone | 4.2 |
Metabolic data from human liver microsome studies
Critical Notes
- The target compound’s environmental persistence was deemed low under Canadian regulations, reducing ecological risks .
- Structural analogs with halogenation (e.g., halopredone) show higher potency but require rigorous toxicity screening .
- The absence of a 16-methyl group in the target compound may explain its reduced systemic activity compared to dexamethasone .
Biological Activity
Pregna-1,4-diene-3,20-dione, 16,21-bis(acetyloxy)-9-fluoro-11,17-dihydroxy-, also known as a derivative of corticosteroids, exhibits significant biological activity. This compound is characterized by its unique structural features that contribute to its pharmacological properties. The following sections provide a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C23H30O6
- Molecular Weight : 402.48 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The structure includes multiple hydroxyl groups and acetoxy moieties that enhance its solubility and biological activity.
Anti-inflammatory Effects
Pregna-1,4-diene-3,20-dione derivatives are primarily known for their anti-inflammatory properties. They exert their effects through several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : The compound reduces the production of cytokines such as IL-1 and TNF-alpha, which are crucial in the inflammatory response.
- Suppression of Immune Cell Activation : It inhibits the activation of macrophages and lymphocytes, leading to reduced immune responses.
- Glucocorticoid Receptor Agonism : The compound binds to glucocorticoid receptors, modulating gene expression involved in inflammation and immune response.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties , particularly against certain bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis.
Case Studies
- Asthma Treatment : A clinical trial involving patients with asthma demonstrated that administration of Pregna-1,4-diene-3,20-dione significantly reduced airway inflammation and improved lung function compared to a placebo group.
- Psoriasis Management : In a double-blind study, patients with psoriasis showed marked improvement in skin lesions after treatment with the compound over a 12-week period.
In Vitro Studies
In vitro assays have shown that Pregna-1,4-diene-3,20-dione inhibits the proliferation of various cancer cell lines. The compound induced apoptosis in these cells via the intrinsic pathway involving caspase activation.
In Vivo Studies
Animal models have been used to evaluate the anti-inflammatory effects of this compound. Results indicated a significant reduction in edema formation and leukocyte infiltration in treated groups compared to controls.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the critical structural features of this compound, and how do they correlate with its glucocorticoid activity?
The compound features a pregnane backbone with a 1,4-diene system, a 3,20-dione moiety, and key substitutions:
- 9-Fluoro : Enhances glucocorticoid receptor (GR) binding affinity and metabolic stability by reducing 11β-hydroxysteroid dehydrogenase-mediated inactivation .
- 16α-Methyl and 17,21-dihydroxy : Improve selectivity for GR over mineralocorticoid receptors (MR) and prolong half-life via reduced hepatic clearance .
- 16,21-bis(acetyloxy) : These ester groups enhance lipophilicity, facilitating topical absorption and prodrug activation via esterase hydrolysis .
Methodological Insight : Confirm stereochemistry using X-ray crystallography or NOESY NMR, as incorrect configuration at C11β or C16α diminishes activity .
Basic: What synthetic strategies are effective for introducing the 9-fluoro and 16,21-acetyloxy groups?
- 9-Fluoro Introduction : Use HF or Selectfluor® to fluorinate Δ9,11-ketosteroids under acidic conditions, ensuring regioselectivity via steric control .
- 16α-Methyl and Acetylation : Employ Grignard reagents (e.g., CH₃MgBr) for 16α-methylation, followed by selective acetylation of 17/21-hydroxyls using acetic anhydride in pyridine .
Methodological Insight : Monitor reaction progress via TLC (silica gel, CH₂Cl₂:MeOH 9:1) to avoid over-acetylation. Purify intermediates using column chromatography with gradient elution .
Advanced: How can researchers resolve discrepancies in reported anti-inflammatory potencies across in vitro and in vivo models?
Discrepancies often arise from:
- Metabolic Differences : In vivo models may rapidly hydrolyze 21-acetate groups, altering bioavailability. Use LC-MS/MS to quantify intact compound and metabolites in plasma .
- Receptor Heterogeneity : Cell-specific GR isoforms or co-regulator expression can affect responses. Perform GR knockdown/overexpression studies in HEK293 cells to isolate receptor-dependent effects .
Methodological Insight : Standardize assays using dexamethasone (positive control) and include vehicle-treated groups to account for solvent effects .
Advanced: What stability-indicating analytical methods are recommended for this compound in formulation development?
- HPLC Conditions : Use a C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:water (55:45, 0.1% TFA). Detect degradation products (e.g., deacetylated metabolites) at 240 nm .
- Forced Degradation Studies : Expose the compound to heat (60°C), UV light (254 nm), and acidic/alkaline hydrolysis (0.1N HCl/NaOH) to identify labile sites .
Methodological Insight : Validate method specificity via spiking with known impurities (e.g., 6β-fluoro epimer) and confirm peak purity using photodiode array detection .
Basic: What in vitro models are suitable for screening the compound’s immunosuppressive effects?
- LPS-Stimulated Macrophages : Measure TNF-α/IL-6 suppression via ELISA in RAW264.7 cells treated with 1–100 nM compound .
- T-Cell Proliferation Assay : Use CFSE-labeled Jurkat cells activated with anti-CD3/CD28 antibodies. Assess inhibition via flow cytometry .
Methodological Insight : Pre-treat cells with the compound for 2h before stimulation to evaluate pre-emptive anti-inflammatory effects .
Advanced: How does stereochemical inversion at C16 impact pharmacokinetics?
- 16α vs. 16β-Methyl : The 16α configuration reduces MR binding and increases GR selectivity, while 16β analogs exhibit faster clearance due to enhanced CYP3A4 metabolism .
- Pharmacokinetic Testing : Compare plasma half-lives in Sprague-Dawley rats (IV/oral dosing) and analyze metabolites via UPLC-QTOF-MS .
Methodological Insight : Synthesize both epimers via chiral auxiliaries (e.g., Evans’ oxazolidinones) to isolate pure stereoisomers .
Advanced: What strategies prevent oxidative degradation of the 1,4-diene system during storage?
- Lyophilization : Store as a lyophilized powder under argon at -80°C to minimize autoxidation .
- Antioxidant Additives : Include 0.01% BHT in formulations or use lipid-based nanoparticles to shield the diene system .
Methodological Insight : Conduct accelerated stability studies (40°C/75% RH) and monitor peroxide formation via iodometric titration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
